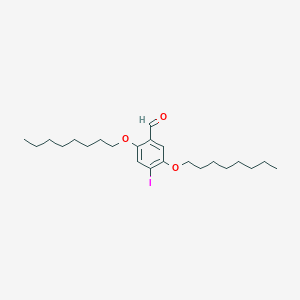

4-Iodo-2,5-dioctyloxybenzaldehyde

Description

4-Iodo-2,5-dimethoxybenzaldehyde (CAS: 90064-47-4) is an aromatic aldehyde derivative with a molecular formula of C₉H₉IO₃ and a molecular weight of 292.07 g/mol . Its structure features an iodine atom at the para position, methoxy groups at the 2- and 5-positions, and a formyl group (-CHO) at the 1-position (Figure 1). Key identifiers include:

This compound is used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its iodine substituent enhances reactivity in cross-coupling reactions, while methoxy groups contribute to electron-donating effects, influencing solubility and stability .

Properties

CAS No. |

186358-39-4 |

|---|---|

Molecular Formula |

C23H37IO3 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

4-iodo-2,5-dioctoxybenzaldehyde |

InChI |

InChI=1S/C23H37IO3/c1-3-5-7-9-11-13-15-26-22-18-21(24)23(17-20(22)19-25)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |

InChI Key |

XBLXIWSNVRTGAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,5-dioctyloxybenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of octyloxy groups. One common method includes:

Iodination: The starting material, 2,5-dioctyloxybenzaldehyde, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,5-dioctyloxybenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

Substitution: Formation of 4-substituted-2,5-dioctyloxybenzaldehyde derivatives.

Oxidation: Formation of 4-iodo-2,5-dioctyloxybenzoic acid.

Reduction: Formation of 4-iodo-2,5-dioctyloxybenzyl alcohol.

Scientific Research Applications

4-Iodo-2,5-dioctyloxybenzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2,5-dioctyloxybenzaldehyde involves its interaction with specific molecular targets. The iodine atom and aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The octyloxy groups provide hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Iodo-2,5-dimethylbenzaldehyde

- Molecular Formula : C₉H₉IO

- Molecular Weight : 260.07 g/mol .

- Key Differences :

- Replaces methoxy (-OCH₃) groups with methyl (-CH₃) groups.

- Lower molecular weight due to reduced oxygen content.

- Methyl groups are less polar than methoxy, reducing solubility in polar solvents.

- LogP : Predicted to be higher (2.5–3.0) compared to 4-Iodo-2,5-dimethoxybenzaldehyde (LogP = 2) due to reduced polarity .

- Applications : Used in materials science for liquid crystal synthesis, where alkyl chains (methyl) improve thermal stability .

4-Iodo-2-methoxybenzaldehyde

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol .

- Key Differences :

- Applications : Key precursor in pharmaceutical alkylation reactions .

Comparative Data Table

Research Findings and Trends

- Reactivity : Methoxy groups in 4-Iodo-2,5-dimethoxybenzaldehyde enhance electron density, favoring nucleophilic aromatic substitutions over its methyl analog .

- Synthetic Utility : The iodine atom enables Suzuki-Miyaura cross-coupling reactions, critical in drug discovery .

- Market Trends : Suppliers offer 4-Iodo-2,5-dimethoxybenzaldehyde at 98% purity, reflecting demand in high-value synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.